B1574654 META060

META060

カタログ番号: B1574654
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

META060 refers to a defined mixture of tetrahydro iso-alpha acids, which are derived from the hops plant ( Humulus lupulus L.) . This compound is a subject of significant research interest due to its potential to modulate key biological pathways involved in inflammation and metabolism. In preclinical studies, META060 has demonstrated a multi-targeted mechanism of action. It functions as an inhibitor of multiple kinases within the NF-kappaB (NF-κB) signaling pathway, including BTK and Syk, thereby suppressing the production of pro-inflammatory mediators such as prostaglandin E2, nitric oxide, TNF-alpha, and IL-6 in macrophages . Furthermore, research in high-fat diet-fed mouse models has shown that META060 can reduce body weight gain and fat mass development, improve glucose tolerance, and ameliorate insulin resistance . These metabolic benefits are associated with improved gut barrier function, as evidenced by increased levels of tight junction proteins and reduced metabolic endotoxemia . The primary research applications of META060 are focused on investigating metabolic syndrome, type 2 diabetes, obesity, and low-grade inflammatory conditions . Its ability to inhibit key inflammatory pathways and improve metabolic parameters makes it a valuable tool for exploring new therapeutic strategies. Please Note: This product is intended for Research Use Only (RUO). It is strictly not for use in humans, not for diagnostic applications, and not for therapeutic purposes.

特性

IUPAC名

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

META-060;  META060;  META 060

製品の起源

United States

科学的研究の応用

Therapeutic Benefits

The therapeutic implications of META060 extend beyond weight management to encompass broader metabolic health improvements:

  • Obesity Management : With the rising prevalence of obesity-related chronic diseases, META060 offers a promising alternative to traditional pharmacological treatments that often come with adverse effects. Its ability to reduce food intake and body fat mass positions it as a potential candidate for obesity treatment .
  • Type 2 Diabetes Prevention : By improving insulin sensitivity and glucose tolerance, META060 may play a role in preventing the onset of type 2 diabetes. Its positive effects on metabolic parameters suggest that it could be beneficial for individuals at risk for this condition .

Case Studies

Several studies have documented the effects of META060 in various experimental settings:

  • High-Fat Diet Models : In an 8-week study involving HFD-fed obese mice, those treated with META060 showed significant reductions in body weight gain and improvements in metabolic parameters compared to untreated controls. Notably, these mice maintained normal insulin sensitivity levels despite the high-fat diet .
  • Cytokine Modulation : Research indicated that treatment with META060 resulted in a 46% increase in plasma IL-10 levels among HFD-fed mice, highlighting its role in enhancing anti-inflammatory responses essential for metabolic health .
  • Longitudinal Dietary Intervention : A 14-week dietary intervention demonstrated that consistent intake of META060 led to sustained reductions in fasting blood glucose and insulin concentrations, further supporting its potential as a therapeutic agent against diabetes .

Data Tables

Study Model Duration Key Findings
Study 1HFD-fed Mice8 weeksReduced body weight gain; improved glucose tolerance; increased IL-10 levels.
Study 2Longitudinal Dietary Intervention14 weeksSustained reductions in fasting blood glucose and insulin concentrations.
Study 3Cytokine ModulationVariesSignificant increase in anti-inflammatory cytokines; decrease in metabolic endotoxemia.

類似化合物との比較

Comparison with Similar Compounds

2.1 Structural and Functional Analogs
2.1.1 Iso-Alpha Acids (IAA)

IAA, another hop-derived compound, shares structural similarities with META060 but lacks tetrahydro modification. Key distinctions include:

Parameter META060 IAA
Mechanisms NF-κB inhibition, GPR120 activation, gut barrier repair PPARα/γ co-activation, inhibition of adipocyte differentiation genes
Metabolic Effects Reduces fat mass, improves insulin sensitivity, normalizes glucose Reduces adipocyte hypertrophy but less effective in weight management
Anti-Inflammatory Targets Broad-spectrum cytokine suppression (TNF-α, IL-6, PGE2) Primarily PPAR-mediated anti-lipogenic effects
Clinical Potential Tested in arthritis, obesity, and T2DM models Limited evidence in metabolic disorders

Key Insight : While both compounds activate PPAR pathways, META060’s tetrahydro structure enhances bioavailability and gut barrier protection, making it superior in managing metabolic endotoxemia .

2.1.2 Xanthohumol

Xanthohumol, a prenylated flavonoid from hops, exhibits distinct mechanisms:

Parameter META060 Xanthohumol
Mechanisms Kinase inhibition (Syk, Btk, PI3K), GPR120 activation 5-lipoxygenase (5-LO) and mPGES-1 inhibition
Metabolic Effects Reduces visceral fat, improves insulin sensitivity Antioxidant, improves lipid metabolism
Anti-Inflammatory Targets Suppresses NF-κB, MMP-9, and monocyte-endothelial adhesion Inhibits IL-6, PGE2, and bacterial growth (Staphylococcus, Propionibacterium)
Clinical Potential Arthritis, obesity, and T2DM Skincare (anti-acne), limited metabolic data

Key Insight : Xanthohumol’s antimicrobial and enzyme-specific anti-inflammatory effects contrast with META060’s systemic metabolic benefits.

2.1.3 KDT501

KDT501, a hops derivative in clinical trials, shares overlapping metabolic benefits with META060 but lacks detailed mechanistic

Parameter META060 KDT501
Mechanisms GPR120 activation, NF-κB inhibition Undefined, but improves insulin sensitivity in prediabetic humans
Metabolic Effects Prevents HFD-induced weight gain, reduces fasting glucose Normalizes glucose metabolism in rodents and humans
Anti-Inflammatory Targets Broad cytokine suppression Likely similar to META060 but unconfirmed
Clinical Potential Preclinical success in arthritis and obesity Phase 2 trials for T2DM
2.2.1 Pioglitazone

Pioglitazone, a synthetic PPARγ agonist, contrasts with META060’s partial PPAR activation:

Parameter META060 Pioglitazone
Mechanisms Partial PPARγ activation, NF-κB inhibition Full PPARγ agonism
Metabolic Effects Reduces weight gain, improves insulin sensitivity Improves insulin sensitivity but causes weight gain
Anti-Inflammatory Targets Reduces systemic inflammation via cytokines and kinases Adiponectin-mediated anti-inflammatory effects

Key Insight : META060 avoids PPARγ-driven weight gain, making it safer for long-term metabolic management .

Research Findings and Data Tables

3.1 Weight and Metabolic Outcomes in Preclinical Models
Compound Model Key Results Reference
META060 HFD-fed mice 25% reduction in fat mass; normalized fasting glucose
IAA HFD-fed mice Reduced adipocyte hypertrophy but no significant weight loss
Xanthohumol In vitro assays IC50 of 2.9 µM for 5-LO inhibition
KDT501 Prediabetic humans Improved insulin sensitivity in clinical trials
3.2 Anti-Inflammatory Activity
Compound Targets Effect Size Reference
META060 NF-κB, TNF-α, IL-6 50% reduction in LPS-induced cytokines
Xanthohumol 5-LO, mPGES-1 70% inhibition of PGE2 at 10 µM
Pioglitazone Adiponectin 2-fold increase in plasma adiponectin

準備方法

Source Material and Initial Extraction

META060 originates from iso-alpha acids naturally present in hop cones. The initial step in its preparation involves the extraction of these iso-alpha acids from the hops plant material. This process typically uses selective solvents under controlled conditions to isolate the active compounds:

The extraction yields a mixture containing iso-alpha acids, which serve as the precursor for META060 synthesis.

Chemical Reduction and Catalytic Hydrogenation

The core preparation of META060 involves the chemical transformation of iso-alpha acids into their reduced form. This reduction enhances the compound's solubility, bioavailability, and biological activity. Two main methods are employed:

  • Catalytic Hydrogenation: This method uses a catalyst (often palladium or platinum-based) under hydrogen gas to reduce the double bonds in iso-alpha acids, converting them into tetrahydro iso-alpha acids (META060).

  • Chemical Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent to chemically reduce iso-alpha acids selectively.

These methods result in the formation of META060, characterized by a modified cyclopentane ring and specific substitutions that improve pharmacokinetic properties.

Preparation Step Method/Agent Purpose/Outcome
Iso-alpha acid extraction Organic solvents Isolation of iso-alpha acids from hops
Reduction Catalytic hydrogenation Saturation of double bonds
Reduction Sodium borohydride Chemical reduction to tetrahydro form

Structural and Chemical Characteristics

The structural modifications achieved through reduction are critical for META060’s improved interaction with biological targets and its enhanced pharmacological profile.

Research Findings on Preparation and Bioactivity

Studies have demonstrated that the preparation methods yielding META060 result in a compound with superior bioactivity compared to its parent iso-alpha acids. For example:

  • META060 prepared via reduction exhibits increased solubility and bioavailability, which are essential for its efficacy in metabolic disorder models.
  • Research involving high-fat diet (HFD)-fed mice showed that META060 administration reduced body weight gain and improved insulin sensitivity, indicating that the preparation methods yield a biologically potent product.
  • The compound also increased intestinal alkaline phosphatase activity by approximately 25%, contributing to gut barrier integrity and LPS detoxification, mechanisms linked to its therapeutic effects.

Summary Table of Preparation Methods and Outcomes

Step Technique/Agent Key Parameters Outcome/Notes
Extraction Organic solvent extraction Controlled temperature, solvent polarity Isolation of iso-alpha acids from hops
Reduction Catalytic hydrogenation Catalyst type, hydrogen pressure Conversion to tetrahydro iso-alpha acids (META060)
Reduction Sodium borohydride Concentration, reaction time Selective chemical reduction, improved solubility
Purification Chromatography (implied) Purity >95% (typical standard) Isolation of pure META060 for research use

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。